(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone
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Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using several methods and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Biological Evaluation
A study highlights the synthesis of novel compounds, including derivatives related to "(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone," using microwave-assisted synthesis methods. This approach has shown to be efficient, yielding compounds with significant anti-inflammatory and antibacterial activities. The synthesized compounds were characterized by FTIR, NMR, and mass spectral data. Molecular docking studies suggested these compounds could serve as templates for developing anti-inflammatory agents (Ravula et al., 2016).
Catalytic and Chemical Applications
Research involving furan-2-yl(phenyl)methanol derivatives has demonstrated their utility in catalytic reactions. For instance, they undergo smooth aza-Piancatelli rearrangement to afford oxazine and thiazine derivatives, showcasing the compound's versatility in synthetic organic chemistry and its potential in creating novel chemical entities with high selectivity and yield (Reddy et al., 2012).
Antimicrobial and Antiviral Activity
Further studies have expanded on the antimicrobial and antiviral potentials of derivatives of "(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone." For example, the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid has led to compounds with notable anti-tobacco mosaic virus activity, highlighting the chemical's applicability in developing new antiviral agents (Chen et al., 2010).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition, specifically on mild steel in acidic media. This research emphasizes the compound's effectiveness as a corrosion inhibitor, offering insights into its application in industrial processes to protect metals against corrosion (Singaravelu & Bhadusha, 2022).
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPTZZYECJRMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone |
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